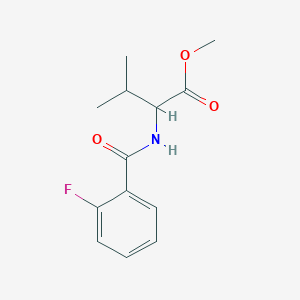

l-Valine, N-(2-fluorobenzoyl)-, methyl ester

Beschreibung

BenchChem offers high-quality l-Valine, N-(2-fluorobenzoyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about l-Valine, N-(2-fluorobenzoyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H16FNO3 |

|---|---|

Molekulargewicht |

253.27 g/mol |

IUPAC-Name |

methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) |

InChI-Schlüssel |

RKJCUCVCGGLLRV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F |

Herkunft des Produkts |

United States |

In-Depth Technical Guide: Synthesis of L-Valine, N-(2-fluorobenzoyl)-, methyl ester

Introduction & Retrosynthetic Rationale

Fluorinated benzoyl amino acid derivatives are highly valued building blocks in medicinal chemistry and agrochemical development. The incorporation of a fluorine atom onto the benzoyl moiety significantly modulates the molecule's physicochemical properties, often enhancing lipophilicity, metabolic stability, and target binding affinity[1].

The target molecule, L-Valine, N-(2-fluorobenzoyl)-, methyl ester , is synthesized via a robust, solution-phase two-step protocol:

-

Carboxyl Protection (Esterification): Conversion of L-valine to L-valine methyl ester hydrochloride to prevent unwanted side reactions at the carboxylic acid site[2][3].

-

N-Acylation (Amidation): Coupling of the protected amino acid with 2-fluorobenzoyl chloride to form the target amide bond[1][4].

Chemical synthesis pathway for L-Valine, N-(2-fluorobenzoyl)-, methyl ester.

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

Mechanistic Insights & Causality

Esterification of an amino acid requires the generation of a highly electrophilic carbonyl species. While passing gaseous HCl through methanol is a classical approach, utilizing thionyl chloride (SOCl₂) in anhydrous methanol is practically superior[2][3]. SOCl₂ reacts exothermically with methanol to generate anhydrous hydrogen chloride (HCl) in situ, alongside dimethyl sulfite. The continuous generation of HCl protonates the carbonyl oxygen of L-valine, rendering the carboxyl carbon highly susceptible to nucleophilic attack by methanol. Furthermore, SOCl₂ acts as a dehydrating agent, consuming trace water and driving the equilibrium toward complete esterification[5].

Quantitative Data: Esterification

| Reagent | MW ( g/mol ) | Equivalents | Function |

| L-Valine | 117.15 | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 - 1.5 | Acid Catalyst / Dehydrating Agent |

| Anhydrous Methanol | 32.04 | Solvent (Excess) | Reactant / Solvent |

Experimental Protocol

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl₂) to maintain strictly anhydrous conditions.

-

Suspension: Suspend L-valine in anhydrous methanol and cool the mixture to between 0 °C and -10 °C using an ice-salt bath[3].

-

Addition: Add SOCl₂ dropwise over 1 hour. Causality: The dropwise addition is critical to control the highly exothermic reaction, preventing the rapid volatilization of methanol and the premature escape of HCl gas[5].

-

Stirring: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 3 hours.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–70 °C for 7–9 hours to ensure maximum conversion[3].

-

Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess methanol and unreacted SOCl₂.

-

Purification: Triturate the resulting viscous residue with cold diethyl ether to precipitate L-valine methyl ester hydrochloride as a white crystalline solid. Filter under vacuum and dry[6].

Step 2: N-Acylation (Amidation) with 2-Fluorobenzoyl Chloride

Mechanistic Insights & Causality

The formation of the target amide relies on the nucleophilic attack of the L-valine methyl ester amine onto the highly electrophilic acyl carbon of 2-fluorobenzoyl chloride[4]. Because the starting material is isolated as a hydrochloride salt, a non-nucleophilic organic base—typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—must be employed.

TEA serves a vital dual purpose:

-

Free-basing: It deprotonates the ammonium salt to liberate the nucleophilic free amine.

-

Acid Scavenging: It neutralizes the stoichiometric HCl generated during the amidation, preventing the protonation (and subsequent deactivation) of unreacted amine[7].

Dichloromethane (DCM) is selected as the solvent because of its excellent solvating power for peptide-like intermediates and its chemical inertness toward acyl chlorides.

Quantitative Data: N-Acylation

| Reagent | MW ( g/mol ) | Equivalents | Function |

| L-Valine Methyl Ester HCl | 167.63 | 1.0 | Nucleophile |

| 2-Fluorobenzoyl Chloride | 158.56 | 1.1 | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.5 | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | Aprotic Solvent |

Experimental Protocol & Self-Validating Workup

-

Preparation: In a flame-dried round-bottom flask flushed with nitrogen, suspend L-valine methyl ester hydrochloride in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C using an ice bath. Causality: Cooling minimizes side reactions such as the formation of ketenes or racemization at the alpha-carbon.

-

Base Addition: Add TEA dropwise. The suspension will transition into a homogeneous solution as the free amine is liberated.

-

Acylation: Dissolve 2-fluorobenzoyl chloride in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4–6 hours. Monitor the disappearance of the starting amine via Thin Layer Chromatography (TLC)[4].

-

Self-Validating Aqueous Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash with 1 M HCl (2x): Selectively protonates and removes excess TEA and any unreacted L-valine methyl ester into the aqueous phase[2].

-

Wash with saturated aqueous NaHCO₃ (2x): Neutralizes residual acid and deprotonates 2-fluorobenzoic acid (formed from the hydrolysis of unreacted acyl chloride), pulling it into the aqueous phase[2].

-

Wash with brine (1x): Aids in phase separation and pre-dries the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure L-valine, N-(2-fluorobenzoyl)-, methyl ester[4].

Step-by-step experimental workflow for the N-acylation amidation reaction.

References

-

SciELO México. "Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity." Available at: [Link]

-

Fluorine Notes. "Synthesis of 2- or 4-fluorine-substituted arylamides." Available at: [Link]

-

The Royal Society of Chemistry. "Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications." Available at: [Link]

Sources

- 1. Volume # 4(143), July - August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides" [notes.fluorine1.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 6. ijcrr.com [ijcrr.com]

- 7. rsc.org [rsc.org]

physicochemical properties of N-(2-fluorobenzoyl)-L-valine methyl ester

An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluorobenzoyl)-L-valine methyl ester

Foreword: A Molecule-First Approach to Characterization

In modern drug discovery and development, a deep understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful candidates are built. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, practical framework for the comprehensive characterization of N-(2-fluorobenzoyl)-L-valine methyl ester. As a Senior Application Scientist, my objective is not to present a static data sheet but to deliver a dynamic guide that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data. We will explore not just what to measure, but why and how to measure it with scientific integrity.

Molecular Identity and Structural Attributes

N-(2-fluorobenzoyl)-L-valine methyl ester is a derivative of the essential amino acid L-valine. Its structure incorporates a fluorinated aromatic ring, an amide linkage, and a methyl ester, making it a molecule of interest in medicinal chemistry, potentially as a synthetic intermediate or a fragment for library development.

-

Chemical Structure:

(Note: An illustrative structure is shown. Actual 2D depiction would be generated based on the name.)

(Note: An illustrative structure is shown. Actual 2D depiction would be generated based on the name.) -

Molecular Formula: C₁₃H₁₆FNO₃

-

Molecular Weight: 253.27 g/mol

A molecule's lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Based on closely related structures, the predicted XLogP3 value for this compound is approximately 2.5-3.0, suggesting moderate lipophilicity and a good starting point for drug-like properties.

Core Physical Properties: Purity, Stability, and Solubility

The solid-state properties of a compound are paramount for its handling, purification, and formulation.

Melting Point: A Sentinel for Purity

The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure substance, while impurities lead to a depressed and broader melting range.[1] For N-(2-fluorobenzoyl)-L-valine methyl ester, based on analogs like N-benzoyl-L-valine methyl ester, a melting point in the range of 80-120°C can be anticipated.[2]

This protocol outlines the definitive method for obtaining an accurate melting point range using a digital melting point apparatus (e.g., Mel-Temp).[3][4]

-

Sample Preparation:

-

Ensure the sample is completely dry and crystalline.

-

Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small sample.

-

Tap the sealed end of the capillary on a hard surface to pack the powder to a height of 2-3 mm.

-

-

Measurement - Rapid Determination (Approximate Range):

-

Place the packed capillary into the heating block of the apparatus.

-

Heat rapidly (10-20°C/min) and observe the approximate temperature at which the sample melts. This provides a target range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

-

Measurement - Accurate Determination:

-

Insert a fresh capillary with the sample.

-

Heat rapidly to about 15°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has turned into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. For oral drug candidates, insufficient solubility is a major hurdle in development. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility.[5][6]

This protocol determines the solubility in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

System Preparation:

-

Prepare a buffer solution of the desired pH (e.g., PBS, pH 7.4).

-

Accurately weigh an excess amount of N-(2-fluorobenzoyl)-L-valine methyl ester into a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[6]

-

Add a precise volume of the buffer to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate for a sufficient period to reach equilibrium. This is often 24-48 hours. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Processing:

-

After equilibration, allow the vial to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A standard calibration curve of the compound must be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the supernatant based on the dilution factor. The result is reported in units such as mg/mL or µM.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization: Confirming Structure and Identity

Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their connectivity, and their chemical environment.

-

Aromatic Region (δ 7.0-8.0 ppm): Four protons from the fluorobenzoyl ring will appear as a complex multiplet pattern.

-

Amide Proton (δ ~6.5-8.5 ppm): A doublet, coupled to the alpha-proton (Hα) of the valine residue. Its chemical shift can be concentration and solvent dependent.

-

Valine Hα (δ ~4.5-4.8 ppm): A doublet of doublets, coupled to both the amide proton and the Hβ proton.

-

Ester Methyl Protons (δ ~3.7 ppm): A sharp singlet integrating to three protons.[7]

-

Valine Hβ (δ ~2.2 ppm): A multiplet.

-

Valine γ-Methyl Protons (δ ~0.9-1.0 ppm): Two distinct doublets, each integrating to three protons, due to the chiral center at Hα making them diastereotopic.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom.

-

Carbonyls (δ ~165-175 ppm): Two signals are expected for the amide and ester carbonyl carbons.[7]

-

Aromatic Carbons (δ ~115-165 ppm): Six signals, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

-

Valine Cα (δ ~58 ppm).

-

Ester Methyl Carbon (δ ~52 ppm).

-

Valine Cβ (δ ~30 ppm).

-

Valine γ-Methyl Carbons (δ ~18-19 ppm): Two distinct signals.

-

-

¹⁹F NMR: This is a simple but powerful experiment. A single signal is expected for the fluorine atom on the benzoyl group. Its chemical shift provides a unique identifier for the molecule and can be very sensitive to changes in the electronic environment, making it useful for binding studies.[8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for this type of molecule.

-

Gently swirl to dissolve the sample completely.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire standard ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the key functional groups present in a molecule.

-

N-H Stretch (approx. 3300 cm⁻¹): A moderate, sharp peak characteristic of a secondary amide N-H bond.

-

C-H Stretches (approx. 2850-3000 cm⁻¹): Signals from the aliphatic C-H bonds of the valine and methyl ester groups.

-

Carbonyl (C=O) Stretches (approx. 1630-1750 cm⁻¹): This region is highly diagnostic. Two strong, sharp peaks are expected:

-

C-N Stretch & N-H Bend (Amide II Band, approx. 1510-1550 cm⁻¹): A strong band characteristic of secondary amides.[12]

-

C-O Stretch (approx. 1150-1250 cm⁻¹): A strong signal from the ester C-O bond.[12]

-

C-F Stretch (approx. 1000-1400 cm⁻¹): A strong absorption in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Expected Ion: [M+H]⁺ (protonated molecule)

-

Calculated Exact Mass for [C₁₃H₁₇FNO₃]⁺: 254.1187

-

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns would be observed. The most likely fragmentation would be the cleavage of the amide bond to produce a 2-fluorobenzoyl acylium ion (m/z = 123.02), which is a highly diagnostic peak for this class of compounds.[7][12]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for N-(2-fluorobenzoyl)-L-valine methyl ester, combining calculated values and expected experimental results.

| Property | Value / Expected Range | Method of Determination / Basis |

| Molecular Formula | C₁₃H₁₆FNO₃ | - |

| Molecular Weight | 253.27 g/mol | - |

| Exact Mass [M+H]⁺ | 254.1187 | High-Resolution Mass Spectrometry (HRMS) |

| Physical Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | Expected ~80-120 °C | Capillary Melting Point Apparatus |

| Aqueous Solubility | To be determined | Shake-Flask Method (HPLC or LC-MS quantification) |

| logP (calculated) | ~2.5 - 3.0 | XLogP3 (Computational) |

| ¹H NMR | Key signals: δ 7-8 (Ar-H), 6.5-8.5 (NH), 4.5-4.8 (Hα), 3.7 (OCH₃) | NMR Spectroscopy (400 MHz, CDCl₃) |

| FTIR (Key Peaks) | ~3300 (N-H), ~1740 (Ester C=O), ~1650 (Amide C=O) cm⁻¹ | FTIR (ATR) |

Conclusion

The comprehensive characterization of N-(2-fluorobenzoyl)-L-valine methyl ester through the methodologies outlined in this guide provides the essential data required for its advancement in a research or development pipeline. The combination of physical property measurements and detailed spectroscopic analysis confirms the molecule's identity, purity, and fundamental behavioral characteristics. This foundational knowledge is indispensable for making informed decisions in synthesis optimization, formulation design, and further biological evaluation.

References

- Benchchem. Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 7(4), 236-267.

-

Kauppinen, T., & Loftsson, T. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

University of Anbar. EXPERIMENT (3). Determination of the melting point. Available from: [Link]

- Jain, A., & Yalkowsky, S. H. (2010).

-

BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

PennWest University. Determination of Melting Point. Available from: [Link]

-

ResearchGate. (2020). The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹). Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Martínez-Pascual, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 94-111. Available from: [Link]

-

Martínez-Pascual, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). Available from: [Link]

-

Krishnan, V. V., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 100(1), 245-251. Available from: [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scielo.org.mx [scielo.org.mx]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of N-Acyl-L-Valine Methyl Esters: A Technical Guide for Drug Discovery

Abstract

N-acyl-L-valine methyl esters represent a class of molecules with significant, yet underexplored, potential in the fields of antimicrobial research and drug development. As derivatives of the essential amino acid L-valine, these compounds exhibit a range of biological activities, primarily centered on the disruption of bacterial communication and virulence. Their structural modifications, including the N-acylation and C-terminal esterification, confer unique physicochemical properties that enhance their interaction with biological targets and improve their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-acyl-L-valine methyl esters. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental evaluation of these promising compounds.

Introduction: The Emerging Role of N-Acyl Amino Acid Derivatives in Therapeutics

The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One such promising avenue is the targeting of bacterial virulence, a strategy that aims to disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for resistance development. A key regulatory hub for virulence in many pathogenic bacteria is quorum sensing (QS), a cell-to-cell communication system that coordinates collective behaviors such as biofilm formation and the production of toxins and other virulence factors[1].

N-acyl amino acids and their derivatives have emerged as a fascinating class of molecules with the ability to interfere with QS signaling pathways[2]. These compounds bear structural resemblance to the native N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria, allowing them to act as competitive inhibitors of the cognate LuxR-type receptors[2]. The N-acyl side chain and the amino acid moiety both play crucial roles in determining the specificity and potency of these molecules.

This guide focuses specifically on N-acyl-L-valine methyl esters, a subset of this broader class. The L-valine scaffold provides a chiral backbone, while the methyl ester modification at the C-terminus can enhance membrane permeability and bioavailability, a strategy commonly employed in the design of prodrugs[3][4]. The N-acyl chain length is a critical determinant of their biological activity, and by systematically varying this chain, researchers can fine-tune the inhibitory properties of these compounds.

Synthetic Strategies for N-Acyl-L-Valine Methyl Esters

The synthesis of N-acyl-L-valine methyl esters is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The general synthetic route involves two key transformations: the esterification of the L-valine carboxyl group and the acylation of the amino group.

Esterification of L-Valine

The initial step is the conversion of L-valine to its methyl ester hydrochloride. This is a well-established reaction that can be achieved with high efficiency.

-

Reaction Setup: To a solution of L-valine (1 equivalent) in methanol, add trimethylchlorosilane (TMSCl) (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield the L-valine methyl ester hydrochloride as a white solid. The product is typically used in the next step without further purification.

N-Acylation of L-Valine Methyl Ester

The subsequent N-acylation can be achieved through various methods, with the Schotten-Baumann reaction being a common and effective approach. This involves the reaction of the amino acid ester with an acyl chloride in the presence of a base.

-

Reaction Setup: Dissolve L-valine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (2 equivalents) or potassium carbonate, to neutralize the hydrochloride and deprotonate the amino group.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add the desired acyl chloride (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-acyl-L-valine methyl ester.

Figure 1: Synthetic workflow for N-acyl-L-valine methyl esters.

Biological Activities and Mechanisms of Action

The primary biological activities of N-acyl-L-valine methyl esters reported to date are their antimicrobial and anti-virulence properties, particularly their ability to interfere with bacterial quorum sensing.

Quorum Sensing Inhibition

N-acyl-L-valine methyl esters are structural mimics of the N-acyl-homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria for cell-to-cell communication. This structural similarity allows them to competitively bind to the LuxR-type transcriptional regulators, thereby preventing the binding of the native AHLs and inhibiting the downstream activation of QS-controlled genes.

The efficacy of QS inhibition is highly dependent on the length of the N-acyl chain. While specific quantitative data for a range of N-acyl-L-valine methyl esters is still emerging, studies on related N-acyl amino acids suggest that acyl chains of 10 to 12 carbons often exhibit the most potent inhibitory activity against Pseudomonas aeruginosa[5].

Figure 2: Mechanism of quorum sensing inhibition.

Biofilm Inhibition

Bacterial biofilms are surface-attached communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antibiotics and host immune responses. As biofilm formation is often regulated by quorum sensing, the inhibition of QS by N-acyl-L-valine methyl esters can lead to a significant reduction in biofilm formation[5].

Antimicrobial Activity

In addition to their anti-virulence effects, some N-acyl amino acid derivatives have been shown to possess direct antimicrobial activity. This is particularly true for cationic derivatives, where the antimicrobial efficacy is influenced by the alkyl chain length[6]. While the primary focus for N-acyl-L-valine methyl esters has been on QS inhibition, their potential for direct bactericidal or bacteriostatic effects should also be evaluated.

Experimental Evaluation of Biological Activity

A thorough investigation of the biological activity of N-acyl-L-valine methyl esters requires a series of well-defined in vitro assays.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is under the control of a QS system. This makes it an excellent reporter strain for screening QS inhibitors.

-

Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of C. violaceum to each well.

-

Compound Addition: Add serial dilutions of the N-acyl-L-valine methyl esters to the wells. Include a positive control (a known QS inhibitor) and a negative control (solvent vehicle).

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Quantification: After incubation, assess bacterial growth by measuring the optical density at 600 nm (OD600). To quantify violacein, pellet the cells by centrifugation, discard the supernatant, and solubilize the violacein from the pellet using dimethyl sulfoxide (DMSO). Measure the absorbance of the solubilized violacein at 585 nm.

-

Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control, ensuring that the observed inhibition is not due to a reduction in bacterial growth. The half-maximal inhibitory concentration (IC50) can then be determined.

Biofilm Inhibition Assay using Pseudomonas aeruginosa

Pseudomonas aeruginosa is a clinically important opportunistic pathogen that relies heavily on QS for biofilm formation and virulence.

-

Bacterial Culture: Grow P. aeruginosa (e.g., PAO1) in LB broth overnight at 37°C with shaking.

-

Assay Setup: In a 96-well flat-bottom microtiter plate, add a standardized inoculum of P. aeruginosa to each well.

-

Compound Addition: Add serial dilutions of the N-acyl-L-valine methyl esters to the wells.

-

Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing and Staining: Carefully remove the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Solubilization and Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the crystal violet bound to the biofilm with 30% acetic acid or ethanol. Measure the absorbance at 595 nm (OD595) using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay

To determine the direct antimicrobial activity of the compounds, a standard MIC assay should be performed.

-

Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the N-acyl-L-valine methyl esters in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different N-acyl-L-valine methyl esters, it is essential to present the quantitative data in a clear and structured format.

Table 1: Quorum Sensing and Biofilm Inhibition by N-Acyl-L-Valine Methyl Esters

| N-Acyl Chain | QS Inhibition IC50 (µM) in C. violaceum | Biofilm Inhibition (%) at [X] µM in P. aeruginosa |

| Octanoyl (C8) | Data not yet available | Data not yet available |

| Decanoyl (C10) | Data not yet available | Data not yet available |

| Dodecanoyl (C12) | Data not yet available | Data not yet available |

| Tetradecanoyl (C14) | Data not yet available | Data not yet available |

Table 2: Antimicrobial Activity of N-Acyl-L-Valine Methyl Esters

| N-Acyl Chain | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |

| Octanoyl (C8) | Data not yet available | Data not yet available | Data not yet available |

| Decanoyl (C10) | Data not yet available | Data not yet available | Data not yet available |

| Dodecanoyl (C12) | Data not yet available | Data not yet available | Data not yet available |

| Tetradecanoyl (C14) | Data not yet available | Data not yet available | Data not yet available |

Note: The tables are presented as templates. Further research is required to populate them with specific experimental data for N-acyl-L-valine methyl esters.

Future Directions and Conclusion

N-acyl-L-valine methyl esters hold considerable promise as a platform for the development of novel anti-virulence agents. The initial evidence from related compounds suggests that they are likely to be effective inhibitors of quorum sensing and biofilm formation in clinically relevant pathogens.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: A library of N-acyl-L-valine methyl esters with varying acyl chain lengths should be synthesized and screened to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Detailed mechanistic studies, including binding assays with purified LuxR-type receptors and transcriptomic analysis, are needed to fully elucidate their mode of action.

-

In Vivo Efficacy: Promising lead compounds should be evaluated in animal models of infection to assess their in vivo efficacy and pharmacokinetic properties.

-

Toxicology and Safety: Comprehensive toxicology and safety studies are essential to determine the therapeutic potential of these compounds.

References

Sources

- 1. Frontiers | Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of N-(2-fluorobenzoyl)-L-valine methyl ester in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug development, the concept of chirality is not merely a structural nuance but a cornerstone of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inert, less active, or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is a critical capability in the pharmaceutical industry.[1] This has led to a paradigm shift from the development of racemic mixtures to single-enantiomer drugs, a move driven by the pursuit of greater therapeutic indices and reduced side effects.

At the heart of this endeavor lies the use of chiral building blocks—enantiopure starting materials that introduce a defined stereocenter into a synthetic route, thereby guiding the stereochemistry of the final active pharmaceutical ingredient (API).[1] Among the vast arsenal of such synthons, amino acid derivatives stand out due to their inherent chirality, biocompatibility, and versatile chemical functionality. This guide provides an in-depth technical exploration of a particularly valuable, yet specialized, chiral building block: N-(2-fluorobenzoyl)-L-valine methyl ester .

We will delve into its synthesis, physicochemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to accelerate and refine the synthesis of complex, next-generation therapeutics. The strategic introduction of a fluorine atom on the benzoyl moiety, coupled with the innate chirality of L-valine, imparts unique properties that can be leveraged to overcome common challenges in medicinal chemistry, such as metabolic instability and poor bioavailability.

Physicochemical and Structural Characteristics

N-(2-fluorobenzoyl)-L-valine methyl ester is a white to off-white crystalline solid. Its molecular structure combines the chirality of the L-valine backbone with a fluorinated aromatic moiety, creating a molecule with distinct properties that are highly advantageous in a drug discovery context.

| Property | Value (Predicted/Estimated) | Source |

| Molecular Formula | C₁₃H₁₆FNO₃ | - |

| Molecular Weight | 253.27 g/mol | - |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Not available (estimated to be in the range of 80-120 °C based on analogues) | [2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water. | General chemical principles |

| LogP | ~2.5-3.5 (Estimated) | Based on analogues[3][4] |

| Optical Rotation | Expected to be levorotatory | Based on L-valine precursor |

The presence of the fluorine atom is of particular significance. Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects on its electronic properties, pKa, metabolic stability, and binding affinity to target proteins.[5] Specifically, the 2-fluoro substitution can influence the conformation of the benzoyl group and introduce novel intermolecular interactions, such as hydrogen bonding with the amide proton or orthogonal dipole-dipole interactions, which can be exploited in rational drug design.

Synthesis of N-(2-fluorobenzoyl)-L-valine methyl ester: A Two-Step Approach

The synthesis of N-(2-fluorobenzoyl)-L-valine methyl ester is a robust and straightforward two-step process, commencing with the readily available and inexpensive chiral pool starting material, L-valine.

Step 1: Esterification of L-Valine

The first step involves the protection of the carboxylic acid functionality of L-valine as a methyl ester. This is crucial to prevent self-condensation and other side reactions during the subsequent N-acylation step. A common and efficient method for this transformation is the Fischer-Speier esterification, often facilitated by thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in anhydrous methanol.[2][6]

Reaction:

Rationale for Reagent Selection:

-

Thionyl Chloride (SOCl₂): This reagent reacts with methanol to in-situ generate hydrochloric acid (HCl) and methyl sulfite. The HCl catalyzes the esterification, while the reaction by-products (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.

-

Trimethylchlorosilane (TMSCl): TMSCl is a milder alternative to SOCl₂. It reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred for its less harsh conditions and simpler work-up.[2]

Experimental Protocol: Synthesis of L-Valine Methyl Ester Hydrochloride

Materials:

-

L-Valine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

To a stirred suspension of L-valine (1.0 eq) in anhydrous methanol (5-10 mL per gram of L-valine) at 0 °C (ice bath), slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (2.0 eq) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is triturated with diethyl ether, filtered, and dried under vacuum to yield L-valine methyl ester hydrochloride. The product is typically used in the next step without further purification.

Step 2: N-Acylation with 2-Fluorobenzoyl Chloride

The second and final step is the N-acylation of the newly synthesized L-valine methyl ester hydrochloride with 2-fluorobenzoyl chloride. This is a classic Schotten-Baumann reaction, performed under basic conditions to neutralize the HCl salt of the amino ester and to scavenge the HCl generated during the reaction.

Reaction:

Rationale for Reagent and Condition Selection:

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. An inorganic base like sodium bicarbonate in a biphasic system can also be employed. The base plays a dual role: it deprotonates the ammonium salt to liberate the free amine, which is the active nucleophile, and it neutralizes the HCl by-product.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is often carried out at 0 °C initially to control the exothermicity of the acylation and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of N-(2-fluorobenzoyl)-L-valine methyl ester

Materials:

-

L-Valine methyl ester hydrochloride

-

2-Fluorobenzoyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL per gram).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension.

-

In a separate flask, dissolve 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the 2-fluorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(2-fluorobenzoyl)-L-valine methyl ester as a white solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-(2-fluorobenzoyl)-L-valine methyl ester. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton of the valine moiety (~4.7 ppm), the isopropyl group protons, and the aromatic protons of the 2-fluorobenzoyl group. The amide proton will appear as a doublet. |

| ¹³C NMR | Resonances for the ester carbonyl, amide carbonyl, the carbons of the valine backbone, and the aromatic carbons, showing characteristic splitting patterns due to the fluorine atom. |

| FT-IR | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the ester C=O stretch (~1740 cm⁻¹), and the amide C=O stretch (Amide I band, ~1640 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| Chiral HPLC | A single peak confirming the enantiomeric purity of the L-enantiomer. |

Applications in Drug Development and Asymmetric Synthesis

N-(2-fluorobenzoyl)-L-valine methyl ester is a versatile chiral building block with several strategic applications in drug discovery and development.

As a Precursor for Chiral APIs

The primary application of this building block is in the synthesis of more complex chiral molecules, including APIs. The N-acyl group can serve as a protecting group or as an integral part of the final molecule's pharmacophore. The ester can be hydrolyzed to the free carboxylic acid or reduced to the corresponding amino alcohol, providing multiple avenues for further synthetic transformations. The inherent stereochemistry of the L-valine core is preserved throughout these transformations, ensuring the enantiopurity of the downstream products.

In Prodrug Design

Amino acid esters are frequently used as promoieties in prodrug design to enhance the oral bioavailability of parent drugs.[7] The ester linkage can be cleaved in vivo by esterases to release the active drug. The N-(2-fluorobenzoyl) group can modulate the lipophilicity and metabolic stability of the prodrug, potentially improving its pharmacokinetic profile.

As a Chiral Auxiliary

While less common for this specific molecule, N-acyl amino acids can function as chiral auxiliaries, where the stereocenter of the valine moiety directs the stereochemical outcome of a reaction at a different site in the molecule. After the desired transformation, the auxiliary can be cleaved and recovered.

In Peptide and Peptidomimetic Synthesis

N-(2-fluorobenzoyl)-L-valine methyl ester can be incorporated into peptide synthesis, either at the N-terminus or as a non-natural amino acid derivative within the peptide chain. The fluorinated benzoyl group can introduce unique conformational constraints and binding interactions, which is a valuable strategy in the design of peptidomimetics with improved stability and activity.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for N-(2-fluorobenzoyl)-L-valine methyl ester.

Mechanism of N-Acylation: A Closer Look

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism.

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. L-Valine, N-(2,5-ditrifluoromethylbenzoyl)-, isohexyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemeo.com [chemeo.com]

- 5. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 6. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Structural Elucidation and Spectroscopic Profiling of l-Valine, N-(2-fluorobenzoyl)-, methyl ester

Executive Overview

The compound l-Valine, N-(2-fluorobenzoyl)-, methyl ester (Molecular Formula: C₁₃H₁₆FNO₃) is a highly functionalized chiral amino acid derivative. In advanced organic synthesis and drug development, it frequently serves as a critical intermediate, most notably in the preparation of enantiopure phosphinooxazoline (PHOX) ligands used for palladium-catalyzed asymmetric transformations[1],[2].

For researchers synthesizing this molecule, rigorous structural elucidation is non-negotiable. The presence of stereocenters, hydrogen-bonding networks, and the highly electronegative fluorine atom necessitates a multi-modal spectroscopic approach. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and spectroscopic characterization (NMR, IR, MS) of this compound, explaining the causality behind the observed analytical phenomena.

Chemical Architecture and Rationale

The molecule is constructed from three distinct functional domains, each contributing specific spectroscopic signatures:

-

The L-Valine Core: Contains a chiral α-carbon and an isopropyl side chain. The steric bulk of the isopropyl group restricts bond rotation, often rendering the two methyl groups diastereotopic (magnetically inequivalent) in NMR spectroscopy.

-

The Methyl Ester Moiety: Serves as a carboxyl protecting group, enhancing the molecule's volatility for mass spectrometry and solubility in lipophilic NMR solvents (e.g., CDCl₃).

-

The 2-Fluorobenzoyl Group: An N-acyl capping group. The highly electronegative fluorine atom at the ortho position induces strong through-bond spin-spin coupling with the aromatic carbons (¹³C NMR) and protons (¹H NMR), providing a self-validating structural fingerprint.

Physicochemical Properties Summary

| Property | Value |

| Molecular Formula | C₁₃H₁₆FNO₃ |

| Monoisotopic Mass | 253.1114 Da |

| LogP (Predicted) | ~2.4 |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 4 (C=O ester, C=O amide, C-O-C, C-F) |

Synthetic Workflow & Sample Preparation

To ensure high-fidelity spectroscopic data, the compound must be synthesized and purified to >98% homogeneity. The following protocol outlines the standard two-step synthesis from L-valine[1].

Step-by-Step Methodology

Phase 1: Esterification of L-Valine

-

Activation: Suspend L-valine (1.0 eq) in anhydrous methanol (0.5 M) and cool the flask to 0 °C under an argon atmosphere.

-

Reagent Addition: Dropwise add thionyl chloride (SOCl₂, 1.5 eq). Causality: SOCl₂ generates HCl in situ and activates the carboxylic acid, driving the formation of the methyl ester while preventing racemization.

-

Isolation: Reflux the mixture for 4 hours, then concentrate in vacuo to yield L-valine methyl ester hydrochloride as a white solid.

Phase 2: N-Acylation 4. Neutralization: Dissolve the ester hydrochloride in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 2.5 eq) at 0 °C. Causality: Et₃N neutralizes the hydrochloride salt to free the nucleophilic amine and acts as an acid scavenger for the subsequent step. 5. Coupling: Slowly add 2-fluorobenzoyl chloride (1.1 eq). Stir the reaction at room temperature for 12 hours. 6. Workup & Purification: Quench with 1M HCl (to remove unreacted amine/Et₃N), wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.

Figure 1: Two-step synthetic workflow and purification strategy for the target compound.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for validating the atomic connectivity and stereochemical integrity of this molecule. Samples should be prepared in CDCl₃ (containing 0.03% v/v TMS as an internal reference). CDCl₃ is chosen specifically because it lacks exchangeable protons, allowing the amide N-H signal to be clearly observed.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by the deshielding effects of the carbonyl groups and the stereochemical environment of the valine side chain. The α-proton (~4.80 ppm) is shifted significantly downfield due to the electron-withdrawing nature of both the adjacent ester and amide groups. The isopropyl methyl groups appear as two distinct doublets; the chiral center renders them diastereotopic, meaning they exist in different magnetic environments regardless of bond rotation.

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum provides a self-validating map of the 2-fluorobenzoyl ring due to scalar carbon-fluorine (¹³C-¹⁹F) coupling. Unlike protons, ¹³C signals split directly based on their proximity to the ¹⁹F nucleus (Spin = 1/2). The ipso carbon (C-F) shows a massive ¹J coupling (~250 Hz), while ortho, meta, and para carbons show progressively smaller ²J, ³J, and ⁴J couplings.

¹⁹F NMR (376 MHz, CDCl₃)

A single multiplet is observed around -113.5 ppm. The multiplet structure arises from coupling between the fluorine atom and the adjacent aromatic protons.

Table 1: Comprehensive NMR Assignments

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | Assignment / Causality |

|---|---|---|---|

| ¹H | 0.95, 1.00 | 2 × d, J ≈ 6.8 | Valine γ-CH₃ (Diastereotopic isopropyl methyls) |

| ¹H | 2.25 | m | Valine β-CH (Split by α-CH and six γ-protons) |

| ¹H | 3.75 | s | Ester -OCH₃ (Deshielded by adjacent oxygen) |

| ¹H | 4.80 | dd, J ≈ 8.5, 4.5 | Valine α-CH (Coupled to β-CH and amide N-H) |

| ¹H | 7.10 – 8.05 | m (various) | Aromatic protons (Complex splitting due to H-F coupling) |

| ¹H | 7.20 | br d, J ≈ 8.5 | Amide N-H (Broadened by quadrupolar ¹⁴N relaxation) |

| ¹³C | 17.8, 19.0 | s | Valine γ-CH₃ carbons |

| ¹³C | 31.5 | s | Valine β-CH carbon |

| ¹³C | 52.2 | s | Ester -OCH₃ carbon |

| ¹³C | 57.5 | s | Valine α-CH carbon |

| ¹³C | 116.0 | d, ²JCF ≈ 22.0 | Aromatic C3 (ortho to F) |

| ¹³C | 121.5 | d, ²JCF ≈ 12.0 | Aromatic C1 (ipso to carbonyl, ortho to F) |

| ¹³C | 160.5 | d, ¹JCF ≈ 250.0 | Aromatic C2 (Directly attached to F) |

| ¹³C | 163.5 | d, ³JCF ≈ 3.0 | Amide C=O (Long-range coupling to F) |

| ¹³C | 172.5 | s | Ester C=O |

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the orthogonal carbonyl stretches. The ester C=O vibrates at a higher frequency than the amide C=O because the amide nitrogen donates electron density into the carbonyl system via resonance, weakening the C=O double bond character.

Table 2: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Rationale |

|---|---|---|---|

| ~3320 | Medium, Sharp | Amide N-H Stretch | Indicates a secondary amide; sharpness suggests limited intermolecular H-bonding in non-polar states. |

| ~2960 | Weak | C-H Stretch (Aliphatic) | Asymmetric stretching of the isopropyl methyl groups. |

| ~1740 | Strong | Ester C=O Stretch | High frequency due to the electronegative alkoxy oxygen withdrawing electron density inductively. |

| ~1650 | Strong | Amide I (C=O Stretch) | Lower frequency due to resonance stabilization from the nitrogen lone pair. |

| ~1535 | Medium | Amide II (N-H Bend) | In-plane bending of the N-H bond coupled with C-N stretching. |

| ~1220 | Strong | C-F Stretch | Highly polar bond resulting in a massive change in dipole moment during vibration. |

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive ion mode is the optimal technique for this compound. The basic amide nitrogen and the carbonyl oxygens readily accept a proton to form the [M+H]⁺ pseudomolecular ion at m/z 254.1.

Upon subjecting the [M+H]⁺ ion to Collision-Induced Dissociation (CID), the molecule fragments predictably. The most labile bond is the amide linkage, which cleaves to yield a highly stable acylium ion.

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 3: Diagnostic MS/MS Product Ions

| m/z | Ion Type | Structural Significance |

|---|---|---|

| 254.1 | [M+H]⁺ | Confirms the intact molecular weight of the synthesized derivative. |

| 276.1 | [M+Na]⁺ | Sodium adduct; common in ESI due to trace sodium in glassware/solvents. |

| 222.1 | [M+H - CH₃OH]⁺ | Confirms the presence of the methyl ester via characteristic neutral loss. |

| 195.1 | [M+H - COOCH₃]⁺ | Formation of a stable immonium ion, confirming the amino acid backbone. |

| 123.0 |[2-FC₆H₄CO]⁺ | The base peak in MS/MS. Confirms the exact nature of the N-acyl capping group. |

Conclusion

The comprehensive spectroscopic profiling of l-valine, N-(2-fluorobenzoyl)-, methyl ester relies on a self-validating network of analytical techniques. The ¹³C-¹⁹F coupling in NMR definitively maps the aromatic system, while the diastereotopic splitting of the isopropyl group confirms the integrity of the chiral center. Orthogonal validation from FTIR (distinct ester/amide carbonyl stretches) and ESI-MS/MS (diagnostic acylium and immonium fragments) ensures absolute confidence in the molecular architecture prior to its deployment in asymmetric catalysis or drug discovery pipelines.

References

-

Bélanger, É., Pouliot, M.-F., Courtemanche, M.-A., & Paquin, J.-F. (2012). Design, synthesis, and applications of potential substitutes of t-Bu-phosphinooxazoline in Pd-catalyzed asymmetric transformations and their use for the improvement of the enantioselectivity in the Pd-catalyzed allylation reaction of fluorinated allyl enol carbonates. The Journal of Organic Chemistry, 77(1), 317-331.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and applications of potential substitutes of t-Bu-phosphinooxazoline in Pd-catalyzed asymmetric transformations and their use for the improvement of the enantioselectivity in the Pd-catalyzed allylation reaction of fluorinated allyl enol carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of N-protected amino acid esters

An In-depth Technical Guide to the Discovery and History of N-Protected Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with a defined sequence is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 20th century, attempts to controllably link amino acids were largely unsuccessful, often resulting in uncharacterizable polymeric mixtures. The journey from these early challenges to the sophisticated automated peptide synthesis of today is a story of ingenuity, perseverance, and the development of a crucial chemical concept: the use of N-protected amino acid esters. This guide provides a comprehensive exploration of the discovery and history of these essential building blocks, tracing their evolution from the pioneering work of early chemists to their central role in modern drug discovery and biomedical research.

The Dawn of Peptide Chemistry: Fischer's Vision and Early Challenges

The field of peptide chemistry was born from the visionary work of Emil Fischer. At the turn of the 20th century, he was the first to correctly propose that proteins were composed of amino acids linked together by what he termed "peptide bonds"[][2][3]. In a landmark achievement in 1901, Fischer and his collaborator Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine[4][5][6]. This was a monumental step, but the methods were arduous and not generally applicable. A significant hurdle was the lack of a method to selectively protect the amino group of one amino acid while activating the carboxyl group of another, a necessity to prevent uncontrolled polymerization.

Early attempts at protection, such as using benzoyl or acetyl groups, proved problematic as there were no reliable methods for their removal without cleaving the newly formed peptide bond[5]. This fundamental challenge highlighted the need for a temporary, or "labile," protecting group for the amine function – a group that could be introduced to block the amine's reactivity, withstand the conditions of peptide bond formation, and then be selectively removed to allow for the next coupling step.

The Breakthrough: The Carbobenzoxy (Cbz) Group

The landscape of peptide synthesis was irrevocably changed in 1932 with the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas[7]. The Cbz group was the first truly practical and reversible Nα-protecting group, and its development marked the beginning of modern, controlled peptide synthesis.

The brilliance of the Cbz group lies in its unique deprotection chemistry. It is stable to the basic and mildly acidic conditions often used in synthesis but can be cleanly removed by catalytic hydrogenolysis[8][9][10]. This process involves reacting the Cbz-protected amino acid with hydrogen gas in the presence of a palladium catalyst, which cleaves the benzyl-oxygen bond to release the free amine, with the only byproducts being the volatile and easily removed toluene and carbon dioxide[10][11].

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous sodium carbonate solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve the amino acid in 2.5 equivalents of 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Mechanism of Cbz Deprotection by Catalytic Hydrogenation

The removal of the Cbz group via catalytic hydrogenolysis is a clean and efficient process.

Caption: Mechanism of Cbz deprotection.

The Revolution of Solid-Phase Peptide Synthesis (SPPS) and the Boc Group

For several decades, peptide synthesis was performed in solution, a laborious process that required purification of the intermediate peptide after each coupling step. This made the synthesis of long peptides exceedingly difficult and time-consuming. In 1963, R. Bruce Merrifield revolutionized the field with his invention of solid-phase peptide synthesis (SPPS)[12][13]. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. After each reaction, excess reagents and byproducts are simply washed away, dramatically simplifying the process and enabling automation[14][15].

Merrifield's initial SPPS work utilized the Cbz group, but he soon adopted the tert-butoxycarbonyl (Boc) protecting group, which became the cornerstone of his strategy[7]. The Boc group is stable to a wide range of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA)[16][17][18][19]. This acid lability provided a key advantage in SPPS, as it allowed for the repeated removal of the Nα-protecting group without cleaving the peptide from the acid-sensitive resin linker until the final step.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes the protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Amino acid (1.0 equivalent)

-

Dioxane and water

-

Sodium hydroxide

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a mixture of dioxane and aqueous sodium hydroxide solution.

-

Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate in dioxane to the amino acid solution.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture to remove the dioxane. Wash the aqueous residue with ethyl acetate.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., citric acid or cold 1M HCl) to pH 2-3. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Mechanism of Boc Deprotection with Trifluoroacetic Acid (TFA)

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.

Caption: Mechanism of Boc deprotection.

The Advent of Fmoc Chemistry: A Milder Orthogonal Strategy

While the Boc/Bzl strategy was highly successful, the repeated use of strong acid for Boc deprotection and the harsh conditions (e.g., liquid HF) required for final cleavage from the resin limited its applicability for the synthesis of certain sensitive peptides. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which offered a milder and truly orthogonal alternative[7][20][21][22][23].

The Fmoc group is stable to acidic conditions but is cleaved by a weak base, typically a solution of piperidine in DMF[24][25][26][27][28]. This base-lability is due to the acidic proton on the fluorenyl ring system. Deprotonation initiates an E1cB elimination mechanism, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is scavenged by the piperidine to form a stable adduct, preventing side reactions[26][28].

The Fmoc/tBu strategy, where the Nα-amino group is protected with the base-labile Fmoc group and the side chains are protected with acid-labile tert-butyl (tBu) based groups, has become the dominant methodology in modern SPPS. This is due to the milder reaction conditions and the simplified final cleavage and deprotection step, which is typically carried out with TFA[].

Experimental Protocol: Fmoc Protection of an Amino Acid

This protocol describes the protection of an amino acid using 9-fluorenylmethyl chloroformate.

Materials:

-

Amino acid (1.0 equivalent)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-Cl: Add a solution of Fmoc-Cl in dioxane to the amino acid solution and stir vigorously at room temperature for several hours.

-

Work-up: Pour the reaction mixture into water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Mechanism of Fmoc Deprotection with Piperidine

The base-catalyzed removal of the Fmoc group proceeds via an E1cB elimination mechanism.

Sources

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. biolife-science.com [biolife-science.com]

- 4. nobelprize.org [nobelprize.org]

- 5. ias.ac.in [ias.ac.in]

- 6. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Merrifield, R.B. (1963) Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85, 2149-2154. doi 10.1021/ja00897a025 - References - Scientific Research Publishing [scirp.org]

- 13. scienceopen.com [scienceopen.com]

- 14. digital.library.unt.edu [digital.library.unt.edu]

- 15. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. genscript.com [genscript.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group (1970) | Louis A. Carpino | 589 Citations [scispace.com]

- 23. scribd.com [scribd.com]

- 24. luxembourg-bio.com [luxembourg-bio.com]

- 25. google.com [google.com]

- 26. total-synthesis.com [total-synthesis.com]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide on N-(2-Fluorobenzoyl)-L-Valine Methyl Ester: Molecular Architecture, Synthesis, and Applications

Executive Summary

In modern medicinal chemistry and peptide synthesis, the strategic incorporation of halogenated aromatic moieties into amino acid scaffolds is a highly effective method for modulating pharmacokinetic and pharmacodynamic properties. N-(2-fluorobenzoyl)-L-valine methyl ester (CAS: 1008473-91-3) represents a highly versatile building block and peptidomimetic intermediate. By coupling the branched, lipophilic side chain of L-valine with the stereoelectronic uniqueness of a 2-fluorobenzoyl group, this compound offers exceptional conformational rigidity and metabolic stability.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic protocol, and explores the causality behind its application in drug development.

Molecular Architecture & Physicochemical Profiling

The structural design of N-(2-fluorobenzoyl)-L-valine methyl ester is highly intentional. The molecule can be dissected into distinct functional domains, each contributing specific physicochemical traits to the overall compound.

Structural Causality

-

The 2-Fluorobenzoyl Moiety: The introduction of fluorine at the ortho-position of the aromatic ring induces a strong dipole. Due to the high electronegativity and low polarizability of fluorine, it can engage in orthogonal multipolar interactions with the adjacent amide carbonyl. This stereoelectronic effect restricts the rotation around the Ar–CO bond, effectively "locking" the conformation of the molecule—a critical feature for target-binding affinity in drug design [1].

-

The Methyl Ester: Acting as a transient protecting group, the methyl ester masks the polarity of the C-terminal carboxylic acid. This significantly increases the molecule's lipophilicity (LogP) and membrane permeability, making it an ideal candidate for prodrug strategies or as a stable intermediate for further synthetic elaboration [2].

Functional domains of N-(2-fluorobenzoyl)-L-valine methyl ester highlighting structural roles.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-(2-fluorobenzoyl)-L-valine methyl ester |

| CAS Registry Number | 1008473-91-3 |

| Molecular Formula | C 13 H 16 FNO 3 |

| Molecular Weight | 253.27 g/mol |

| Stereochemistry | (2S)-configuration |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H 2 O |

Mechanistic Causality in Synthesis (The "Why" and "How")

The synthesis of N-(2-fluorobenzoyl)-L-valine methyl ester relies on a nucleophilic acyl substitution (amidation). As an Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the reaction conditions inherently prevent side reactions, and the workup steps systematically eliminate specific impurities.

Step-by-Step Experimental Protocol

Step 1: Activation & Coupling

-

Suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

-

Causality: DIPEA is selected over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile with the acid chloride. The excess base is required to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

-

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality: Maintaining the temperature at 0 °C is critical. Elevated temperatures promote the cyclization of the activated intermediate into an oxazolone, which leads to the rapid racemization of the L-valine chiral center.

-

Step 2: In-Process Control (IPC)

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-